Retro-dihidrochalconas
Retro-dihydrochalcones are a class of naturally occurring flavonoids with unique structural characteristics, featuring an unusual ring fusion pattern that distinguishes them from conventional chalcones. These compounds are synthesized via a rearrangement reaction of chalcones in vivo or can be produced synthetically by specific chemical transformations. Retro-dihydrochalcones exhibit diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, which make them promising candidates for various pharmaceutical applications. They have been isolated from several plant species, particularly in the Asteraceae family, indicating their potential as natural sources for drug development. The structural complexity of these compounds allows for targeted bioactivity screening and the exploration of new pharmacological mechanisms. Due to their distinct chemical features, retro-dihydrochalcones are valuable tools in both academic research and industrial applications, offering opportunities for novel therapeutic approaches.

Estructura | Nombre químico | CAS | MF |
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Kanzonol A | 155233-18-4 | C20H20O5 |
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1,3-Propanedione,1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)- | 61153-76-2 | C15H12O5 |
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1-Propanone,3-[(2-aminophenyl)thio]-3-(2,6-dichlorophenyl)-1-phenyl- | 60246-72-2 | C21H17NOSCl2 |
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1,3-Propanedione,1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-phenyl- | 6959-90-6 | C18H18O6 |
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Acetamide,N-[4-(2,3-di-4-morpholinyl-1-oxo-3-phenylpropyl)phenyl]- | 5394-69-4 | C25H31N3O4 |
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4'-Cyano-3-phenylpropiophenone | 60695-02-5 | C16H13NO |
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1,3-Propanedione, 2-ethyl-1,3-diphenyl- | 59875-94-4 | C17H16O2 |
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1,3-Propanedione,2-(4-morpholinyldithio)-1,3-diphenyl- | 72087-94-6 | C19H19NO3S2 |
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1,2-Propanedione, 3-(4-methylphenyl)-1-phenyl- | 62557-96-4 | C16H14O2 |
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1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl- | 71591-81-6 | C18H18O3 |
Literatura relevante
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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